3-(4-chlorophenyl)-5-methyl-7-(4-phenylpiperazine-1-carbonyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione
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Description
3-(4-chlorophenyl)-5-methyl-7-(4-phenylpiperazine-1-carbonyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione is a useful research compound. Its molecular formula is C24H22ClN5O3 and its molecular weight is 463.92. The purity is usually 95%.
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Scientific Research Applications
Antimycobacterial Activity
The compound's derivatives have been synthesized and evaluated for their biological activities, notably against Mycobacterium tuberculosis (MTB) and atypical mycobacteria. Variations in the substitution patterns on the phenyl rings attached to the pyrrole nucleus influenced the antimycobacterial activity. Some derivatives showed significant activity, surpassing that of streptomycin and isoniazid, which suggests potential applications in treating tuberculosis and related infections (Biava et al., 2008).
Alpha1-Adrenoceptor Ligands
Novel compounds containing the pyrrolo[3,2-d]pyrimidine-2,4-dione (PPm) system have been designed as alpha(1)-adrenoceptor (alpha(1)-AR) ligands, showing substantial selectivity and binding profiles. This includes potential applications in developing therapies for disorders influenced by alpha1-AR activity, such as hypertension and benign prostatic hyperplasia (Patanè et al., 2005).
Synthesis and Characterization of Novel Derivatives
The chemical synthesis and characterization of novel derivatives of this compound, exploring their potential in various therapeutic areas, have been documented. These studies involve detailed synthetic pathways, demonstrating the compound's versatility in medicinal chemistry applications (Kinoshita et al., 1989).
Anticancer Activity
Research into derivatives of this compound has also indicated moderate anticancer activity, underscoring the potential for developing new anticancer agents. The exploration of its structure-activity relationship could lead to novel therapeutic options for cancer treatment (Lu Jiu-fu et al., 2015).
Ligands for Serotoninergic Receptors
Derivatives have been evaluated for their affinity toward serotoninergic receptors, with some showing high affinity for 5-HT(1A) and moderate to low affinity for 5-HT(2A) receptors. This suggests potential applications in developing treatments for psychiatric disorders, including anxiety and depression (Jurczyk et al., 2004).
Properties
IUPAC Name |
3-(4-chlorophenyl)-5-methyl-7-(4-phenylpiperazine-1-carbonyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClN5O3/c1-27-15-19(22(31)29-13-11-28(12-14-29)17-5-3-2-4-6-17)20-21(27)23(32)30(24(33)26-20)18-9-7-16(25)8-10-18/h2-10,15H,11-14H2,1H3,(H,26,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUHDOAKQYYBLAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C(=O)N(C(=O)N2)C3=CC=C(C=C3)Cl)C(=O)N4CCN(CC4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.